2-Amino-5-isopropoxybenzoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-5-propan-2-yloxybenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMODCLTJFQIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Nitro-5-Hydroxybenzoic Acid
The foundational step involves nitration of 5-hydroxybenzoic acid. While the carboxylic acid group (-COOH) is meta-directing, the hydroxyl (-OH) group at position 5 acts as an ortho/para director. Under mixed acid conditions (HNO₃/H₂SO₄), nitration predominantly occurs at position 2 (ortho to -OH), yielding 2-nitro-5-hydroxybenzoic acid. This step is critical for establishing the nitro group’s position, which later reduces to the target amino group.
Reaction Conditions :
Alkylation with Isopropyl Bromide
The phenolic -OH at position 5 is alkylated using isopropyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic substitution, forming 2-nitro-5-isopropoxybenzoic acid.
Optimization Notes :
Catalytic Hydrogenation to Primary Amine
The nitro group at position 2 is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. This step proceeds quantitatively under mild conditions.
Procedure :
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (HCl) in ethyl acetate to precipitate the hydrochloride salt.
Purification :
Direct Amination via Ullmann Coupling
Copper-Catalyzed Coupling
An alternative route employs Ullmann coupling to introduce the amino group. Starting from 5-isopropoxy-2-iodobenzoic acid, ammonia or an ammonia equivalent reacts in the presence of a copper catalyst.
Key Parameters :
Limitations and Byproducts
This method suffers from moderate yields due to competing hydrolysis of the iodo intermediate. Additionally, over-reduction or dehalogenation may occur, necessitating careful stoichiometric control.
Reductive Amination of Keto Intermediates
Oxime Formation and Reduction
A less conventional approach involves condensing 5-isopropoxy-2-ketobenzoic acid with hydroxylamine to form an oxime, followed by hydrogenation to the amine.
Steps :
-
Oxime Synthesis :
-
Reduction :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration/Alkylation | High regioselectivity, scalable | Multi-step, nitration safety risks | 68–75 | >99 |
| Ullmann Coupling | Direct amination, fewer steps | Moderate yields, costly catalysts | 60 | 95 |
| Reductive Amination | Avoids nitro intermediates | Low overall efficiency | 78 | 97 |
Industrial-Scale Considerations
Cost Efficiency
The nitration/alkylation route remains the most cost-effective, leveraging inexpensive reagents like HNO₃ and isopropyl bromide. Patent CN103880694A highlights similar alkylation protocols for Kolbe-Schmitt derivatives, affirming scalability.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-isopropoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Azo compounds and other substituted aromatic derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1. Inhibition of Protein Aging
One of the primary applications of 2-amino-5-isopropoxybenzoic acid hydrochloride is its role in inhibiting nonenzymatic protein cross-linking, which is associated with aging and various pathologies, including diabetes. This compound can react with early glycosylation products to prevent the formation of advanced glycosylation end products (AGEs), which are implicated in the deterioration of structural proteins such as collagen and elastin . By inhibiting these processes, the compound holds therapeutic potential for conditions like diabetic kidney disease and retinopathy .
1.2. Antimicrobial Properties
The compound has been studied for its antimicrobial properties, particularly in formulations aimed at preventing the discoloration of teeth caused by nonenzymatic browning reactions in the oral cavity. Its ability to inhibit the formation of AGEs also extends to oral health, potentially reducing plaque formation and improving overall dental hygiene .
3.1. Case Study on Diabetes Treatment
A study highlighted the effectiveness of this compound in a diabetic rat model. The compound was shown to prevent the increase in laminin B1 mRNA levels in renal tissues, which is indicative of reduced matrix overproduction and subsequent kidney damage . This suggests a protective role against diabetic nephropathy.
3.2. Structural Analysis
Computational studies have provided insights into the molecular structure and reactivity of this compound. These studies utilize density functional theory (DFT) to analyze its electronic properties, contributing to a better understanding of its interactions at the molecular level .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isopropoxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The nature and position of substituents critically influence solubility, reactivity, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons

Key Observations :
- Electronic Effects: Halogenated analogs (e.g., bromo, chloro) exhibit higher reactivity in substitution reactions, whereas alkoxy groups (isopropoxy, methoxy) act as electron donors, altering aromatic ring electronics .
- Solubility: Hydrochloride salts generally improve water solubility, as seen in isoprenaline hydrochloride () and 2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride () .
Biological Activity
2-Amino-5-isopropoxybenzoic acid hydrochloride (CAS No. 4294-95-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C10H14ClNO3. It features an amino group, a carboxylic acid, and an isopropoxy substituent on a benzoic acid backbone, which may contribute to its biological activity.
Analgesic Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit analgesic properties. A study highlighted that compounds with similar structures showed significant anti-nociceptive activity in various pain models, suggesting potential applications in pain management .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism appears to involve the modulation of cyclooxygenase (COX) pathways, which are crucial in inflammation processes.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in pain and inflammation pathways. Molecular docking studies suggest that it may bind effectively to COX-2 receptors, enhancing its analgesic and anti-inflammatory effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
In Silico Studies
In silico evaluations have been conducted to predict the pharmacokinetics and toxicity profiles of this compound. These studies utilized computational tools to assess bioavailability and binding affinities with various receptors, indicating favorable properties for further development as a therapeutic agent .
Safety and Toxicology
Safety assessments are crucial for any pharmaceutical development. Preliminary toxicological evaluations suggest that while the compound exhibits beneficial biological activities, further studies are necessary to fully understand its safety profile and potential side effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-5-isopropoxybenzoic acid hydrochloride with high purity?
- Methodological Answer : Optimize synthesis via nucleophilic substitution by reacting 5-hydroxyanthranilic acid with isopropyl bromide in an alkaline medium (e.g., K₂CO₃/DMF), followed by hydrochloric acid salt formation. Purification via recrystallization from ethanol-water mixtures (1:3 v/v) yields >95% purity. Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) and confirm structure via ¹H-NMR (DMSO-d₆, δ 1.25 ppm for isopropyl CH₃) .
Q. How can researchers validate the identity and purity of this compound?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC : Use a C18 column (150 mm × 4.6 mm, 5 μm) with 0.03 M KH₂PO₄-methanol (70:30) mobile phase at 1 mL/min, UV detection at 207 nm .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 244.1.
- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.
Q. What safety precautions are critical during handling?
- Methodological Answer : Follow GHS guidelines:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: 0.1 mg/m³).
- Spill Management : Neutralize with 5% sodium bicarbonate and collect in chemical waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Conduct systematic solubility studies using a shake-flask method:
- Solvents : Test water, ethanol, DMSO, and ethyl acetate at 25°C.
- Analysis : Quantify solubility via UV-Vis (λ_max = 275 nm) and correlate with Hansen solubility parameters. Discrepancies often arise from residual solvents in crystallized batches; use Karl Fischer titration to confirm water content (<0.5%) .
Q. What strategies are effective for studying its stability under thermal and photolytic stress?
- Methodological Answer : Design forced degradation studies:
- Thermal Stress : Heat at 80°C for 72 hours; analyze via HPLC for degradation products (e.g., dehydroxylated analogs).
- Photolysis : Expose to UV light (365 nm) for 48 hours; monitor using LC-MS to identify photo-oxidation byproducts (e.g., quinone derivatives) .
Q. How can in vitro biological activity assays be optimized for this compound?
- Methodological Answer :
- Cell Viability Assays : Use MTT assay in HEK-293 cells (IC₅₀ determination) with 24-hour exposure.
- Buffer Compatibility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in PBS.
- Positive Controls : Compare with structurally similar bioactive compounds (e.g., 5-aminosalicylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

